Computed Physicochemical Profile: 946381-25-5 vs. N,N-Diethyl Analog (CAS 946381-33-5)
946381-25-5 exhibits a computed XLogP3 value of 2.5, which is lower than the estimated XLogP3 of its N,N-diethyl analog (CAS 946381-33-5; predicted ~3.2 based on fragment addition), indicating enhanced aqueous solubility for the 3-acetamidophenyl variant [1]. The topological polar surface area (TPSA) of 946381-25-5 is 102 Ų, compared to approximately 71 Ų for the N,N-diethyl analog, reflecting the additional acetamide polar groups [1]. Hydrogen bond donor count is 2 for 946381-25-5 vs. 0 for the N,N-diethyl analog, a difference known to influence oral bioavailability and blood–brain barrier penetration [1].
| Evidence Dimension | Computed XLogP3 and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 2.5; HBD = 2; TPSA = 102 Ų |
| Comparator Or Baseline | N,N-diethyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (CAS 946381-33-5) – predicted XLogP3 ≈ 3.2; HBD = 0; estimated TPSA ≈ 71 Ų [1] |
| Quantified Difference | ΔXLogP3 ≈ -0.7; ΔHBD = +2; ΔTPSA ≈ +31 Ų |
| Conditions | XLogP3 computed by PubChem 2.1; TPSA by Cactvs 3.4.8.18; analog predictions by fragment-based estimation. |
Why This Matters
A 2-unit increase in hydrogen bond donor count and a 0.7-unit decrease in logP can significantly alter permeability and solubility, making 946381-25-5 a distinct tool for probing polar interactions in target binding.
- [1] PubChem CID 26842272. N-(3-acetamidophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide. U.S. National Library of Medicine, 2025. View Source
